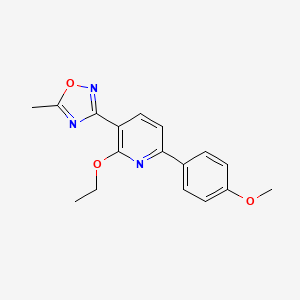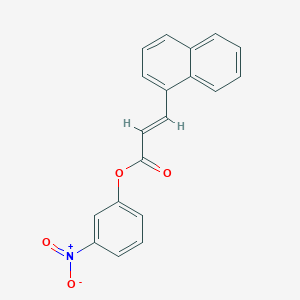![molecular formula C13H10F3N3S B5830633 N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5830633.png)
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea, also known as TPTU, is a chemical compound that has been widely used in scientific research. It is a thiourea derivative that has shown potential in various biological applications due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action of N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to inhibit the enzyme thyroperoxidase, which is involved in the synthesis of thyroid hormones. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-thyroid and anti-inflammatory properties, it has been shown to have antioxidant properties and may have potential in the treatment of oxidative stress-related diseases. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been shown to have antitumor activity and may have potential in the treatment of various types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea in scientific research is its unique chemical properties, which make it a useful tool for studying various biological processes. However, N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are many potential future directions for research related to N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea. Some possible areas of study include further investigation of its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of oxidative stress-related diseases. Additionally, research could focus on developing new methods for synthesizing N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea and improving its stability and bioavailability.
Méthodes De Synthèse
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea can be synthesized using a variety of methods, including the reaction of pyridine-3-carboxylic acid with thiourea and 3-(trifluoromethyl)benzaldehyde. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time.
Applications De Recherche Scientifique
N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-thyroid properties and has been used in studies related to thyroid hormone synthesis and metabolism. N-3-pyridinyl-N'-[3-(trifluoromethyl)phenyl]thiourea has also been studied for its anti-inflammatory properties and has shown potential in the treatment of various inflammatory diseases.
Propriétés
IUPAC Name |
1-pyridin-3-yl-3-[3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3S/c14-13(15,16)9-3-1-4-10(7-9)18-12(20)19-11-5-2-6-17-8-11/h1-8H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASLWZAMGGRLAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5830552.png)


![1-(2-furyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5830573.png)


![N-{4-[(isobutylamino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B5830599.png)

![N-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B5830611.png)


![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5830626.png)

![1-[4-(4-{[6-bromo-2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5830644.png)